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Compound of Interest

Compound Name: 1-(2-Pyrimidinyl)piperazine

Cat. No.: B151936 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(2-
Pyrimidinyl)piperazine, a key intermediate in the synthesis of various pharmaceutical

compounds. This document outlines the experimental protocols for the synthesis and

crystallization of its salt forms and presents a comprehensive summary of its crystallographic

data.

Introduction
1-(2-Pyrimidinyl)piperazine is a heterocyclic compound that serves as a crucial building block

in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making

the understanding of its three-dimensional structure paramount for rational drug design and

development. This guide focuses on the crystal structures of two salt forms: 4-(pyrimidin-2-

yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate.

Experimental Protocols
The following sections detail the methodologies employed in the synthesis, crystallization, and

X-ray diffraction analysis of the title compounds.

Synthesis and Crystallization
2.1.1. 4-(pyrimidin-2-yl)piperazin-1-ium chloride (I)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b151936?utm_src=pdf-interest
https://www.benchchem.com/product/b151936?utm_src=pdf-body
https://www.benchchem.com/product/b151936?utm_src=pdf-body
https://www.benchchem.com/product/b151936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A mixture of 1-(pyrimidin-2-yl)piperazine (0.2 g, obtained from Sigma-Aldrich) and concentrated

hydrochloric acid (5 ml) was stirred for 10 minutes at room temperature. The resulting solution

was filtered. Colorless block-like crystals suitable for X-ray diffraction were obtained after a few

days by slow evaporation of the solvent. The melting point of the crystals was determined to be

above 563 K.[1][2]

2.1.2. 4-(pyrimidin-2-yl)piperazin-1-ium nitrate (II)

1-(pyrimidin-2-yl)piperazine (0.2 g, from Sigma-Aldrich) was mixed with concentrated nitric acid

(5 ml) and stirred for 10 minutes at room temperature. A white precipitate formed immediately.

This precipitate was dried overnight in the open air and then redissolved in water. Colorless,

block-shaped crystals were obtained after several days through slow evaporation. The melting

point of these crystals was in the range of 463–470 K.[1][2]

X-ray Data Collection and Structure Refinement
For both compounds, X-ray diffraction data were collected using a CrysAlis PRO diffractometer.

The cell refinement and data reduction were performed with the CrysAlis PRO and CrysAlis

RED software packages, respectively.[3] The structures were solved and refined using

standard crystallographic software.

Data Presentation
The crystallographic data for the two salts of 1-(2-Pyrimidinyl)piperazine are summarized in

the following tables for easy comparison.

Crystal Data and Structure Refinement
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Parameter
4-(pyrimidin-2-yl)piperazin-
1-ium chloride (I)

4-(pyrimidin-2-yl)piperazin-
1-ium nitrate (II)

Chemical Formula C₈H₁₃N₄⁺·Cl⁻ C₈H₁₃N₄⁺·NO₃⁻

Formula Weight 200.67 227.23

Crystal System Orthorhombic Monoclinic

Space Group P2₁2₁2₁ P2₁/c

a (Å) 7.0259 (4) 7.2952 (4)

b (Å) 10.5361 (6) 11.2341 (6)

c (Å) 12.7801 (7) 13.2086 (7)

α (°) 90 90

β (°) 90 100.321 (5)

γ (°) 90 90

Volume (Å³) 945.54 (9) 1064.93 (10)

Z 4 4

Temperature (K) 293 293

Radiation Mo Kα (λ = 0.71073 Å) Mo Kα (λ = 0.71073 Å)

Reflections collected 5514 6218

Independent reflections 1841 1960

Rint 0.045 0.040

Final R indices [I > 2σ(I)] R1 = 0.035, wR2 = 0.091 R1 = 0.058, wR2 = 0.163

Source: Yamuna et al., 2014[4]

Selected Bond Lengths (Å)
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Bond Compound (I) Compound (II)

C1—N1 1.336 (3) 1.338 (3)

C1—N2 1.343 (3) 1.342 (3)

C1—N3 1.373 (3) 1.369 (3)

C2—N1 1.328 (4) 1.328 (3)

C3—N2 1.324 (4) 1.325 (3)

C5—N3 1.464 (3) 1.465 (3)

C6—N4 1.483 (3) 1.483 (3)

C7—N4 1.484 (3) 1.484 (3)

C8—N3 1.463 (3) 1.463 (3)

Source: Yamuna et al., 2014[1][3]

Selected Bond Angles (°)
Angle Compound (I) Compound (II)

N1—C1—N2 126.9 (2) 126.9 (2)

N1—C1—N3 116.3 (2) 116.5 (2)

N2—C1—N3 116.8 (2) 116.6 (2)

C2—N1—C1 115.6 (2) 115.5 (2)

C3—N2—C1 115.8 (2) 115.9 (2)

C8—N3—C5 111.9 (2) 112.1 (2)

C8—N3—C1 123.5 (2) 123.5 (2)

C5—N3—C1 124.5 (2) 124.3 (2)

C6—N4—C7 109.9 (2) 110.0 (2)

Source: Yamuna et al., 2014
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of 1-(2-
Pyrimidinyl)piperazine salts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b151936?utm_src=pdf-body
https://www.benchchem.com/product/b151936?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151936?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis & Crystallization

X-ray Diffraction Analysis

1-(2-Pyrimidinyl)piperazine

Stirring at Room Temperature

Concentrated Acid
(HCl or HNO3)

Filtration

Slow Evaporation

Single Crystals

Data Collection
(CrysAlis PRO)

Data Reduction
(CrysAlis RED)

Structure Solution

Structure Refinement

Final Crystal Structure

Click to download full resolution via product page

Experimental workflow for crystal structure analysis.
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Structural Commentary
In both salt structures, the piperazine ring adopts a slightly distorted chair conformation.[1][3]

The protonation occurs at the nitrogen atom of the piperazine ring that is not attached to the

pyrimidine ring.[1][3] The bond lengths and angles are within the expected ranges for similar

structures. The crystal packing is stabilized by hydrogen bonding interactions. In the chloride

salt, N—H···Cl interactions form zigzag chains.[1] In the nitrate salt, bifurcated N—H···O

hydrogen bonds, along with C—H···O interactions, create infinite chains.[1]

Conclusion
This guide has provided a detailed technical overview of the crystal structure analysis of 1-(2-
Pyrimidinyl)piperazine in its chloride and nitrate salt forms. The presented experimental

protocols and quantitative data offer valuable insights for researchers in the fields of

crystallography, medicinal chemistry, and drug development, aiding in the design of novel

therapeutic agents based on this important molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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